molecular formula C12H18ClNO3 B1433139 2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride CAS No. 1432679-97-4

2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride

Cat. No. B1433139
M. Wt: 259.73 g/mol
InChI Key: FJVRNSLWQWTJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications1.



Molecular Structure Analysis

The molecular formula of this compound is C12H18ClNO3 and it has a molecular weight of 259.73 g/mol1.


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Scientific Research Applications

Corrosion Inhibition

The Schiff bases derived from L-Tryptophan, including compounds similar to 2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride, have been studied for their effect on corrosion inhibition of stainless steel in acidic environments. These compounds show good inhibition efficiency, operating predominantly through control of the cathodic reaction and are found to adhere to stainless steel surfaces following Langmuir's adsorption isotherm (Vikneshvaran & Velmathi, 2017).

Herbicide and Antimicrobial Activity

Studies have shown that derivatives of 2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid, such as dichlofop-methyl, exhibit herbicidal effects on specific plant species and inhibit certain auxin-stimulated growth processes (Shimabukuro et al., 1978). Additionally, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties have displayed significant antimicrobial activity against various pathogens (Mickevičienė et al., 2015).

Fluorescence Derivatisation

This compound has been used in fluorescence derivatisation of amino acids. The derivatives exhibit strong fluorescence, making them suitable for biological assays (Frade et al., 2007).

Anti-Inflammatory Properties

New phenolic compounds derived from this class of chemicals have been isolated from plant sources and have shown modest inhibitory activities against NO production in macrophage cells, suggesting potential anti-inflammatory effects (Ren et al., 2021).

properties

IUPAC Name

2-methyl-2-(2-phenoxyethylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-12(2,11(14)15)13-8-9-16-10-6-4-3-5-7-10;/h3-7,13H,8-9H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVRNSLWQWTJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NCCOC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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